molecular formula C10H13N5 B1332997 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 475653-98-6

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1332997
M. Wt: 203.24 g/mol
InChI Key: DOJFXLDIDRNTEY-UHFFFAOYSA-N
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Description

The compound "1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine" is a derivative of pyrazole and pyrimidine, which are heterocyclic aromatic organic compounds. Pyrazole derivatives are known for their various pharmacological activities, and the presence of a pyrimidine ring often contributes to the biological activity of these compounds .

Synthesis Analysis

The synthesis of related pyrazolo[4,3-d]pyrimidin-7(6H)-ones involves a regiospecific approach starting from commercially available materials such as 4-methylaniline and malononitrile. The process includes an iminophosphorane-mediated annulation followed by nucleophilic addition with amines . Another synthesis method for a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, involves the nucleophilic substitution of a chloro-substituted precursor with methylamine .

Molecular Structure Analysis

The molecular structures of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined and are characterized by intramolecular N-H...O hydrogen bonds, which contribute to the stability of the molecular conformation .

Chemical Reactions Analysis

Reactions involving pyrimidine derivatives can lead to the synthesis of fused-ring pyrimidines. For instance, treatment of certain trimethylated nitrouracil compounds with primary amines can afford pyrazolo[4,3-d]pyrimidine 1-oxides, which can further undergo ring expansion to form pyrimido[5,4-d]pyrimidines . Additionally, the reaction of 6-methyl-2-(3-methyl-5-oxo-2,5-dihydropyrazol-1-yl)pyrimidin-4(1H)-one with triethoxymethane and an aromatic amine can yield 4-arylaminomethylene-3-methyl-1-(pyrimidin-2-yl)pyrazol-5(4H)-ones with tuberculocidic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and pyrimidine derivatives can vary widely. For example, complexes of related compounds with phenols are stable at high temperatures and form due to intermolecular hydrogen bonds . The electronic spectrum of a copper(II) complex with a related ligand shows a broad band characteristic of square-pyramidal chromophores . Additionally, the biological evaluation of some derivatives has shown antimicrobial activity against various bacterial and fungal strains , .

Scientific Research Applications

1. Application in Antimicrobial Agents

  • Summary of Application: This compound has been used in the synthesis of new antimicrobial agents. Specifically, it’s used to create 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols .
  • Methods of Application: The compound is obtained by the rearrangement of 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine . It’s then treated with various aryl/heteroaryl hydrazines to yield the final product .
  • Results or Outcomes: The synthesized compounds were screened for their antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and their antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .

2. Application in Synthesis of Novel Compounds

  • Summary of Application: This compound has been used in the synthesis of the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate .
  • Methods of Application: The novel compound is synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .
  • Results or Outcomes: The novel compound was easily purified, obtained in moderate yield (70%), and fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .

3. Application in Solvent-Free Synthesis

  • Summary of Application: This compound has been used in a solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles .
  • Methods of Application: The synthesis was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on their specific structure. For example, some sulfonamide drugs can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the research and development of pyrimidine derivatives are promising. They are key molecules in living organisms and have a wide range of biological activities. Therefore, the synthesis of new pyrimidine derivatives and the study of their biological activities are important in medicinal chemistry .

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-9(11)5-8(3)14-15/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJFXLDIDRNTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368225
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine

CAS RN

475653-98-6
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
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